PARP Isoform Selectivity: Phthalazinone Core Favors PARP2, Whereas Benzimidazole Carboxamide Favors PARP1
In a systematic cellular target engagement study of 27 PARP inhibitors using duplexed CeTEAM biosensors, phthalazinone-based inhibitors (exemplified by olaparib) demonstrated a clear PARP2-favoring selectivity profile, whereas benzimidazole carboxamide derivatives (e.g., niraparib) showed PARP1-selective tendencies. Most PARPi, including the next-generation drug senaparib, were equipotent for both PARP1 and PARP2 [1]. This scaffold-intrinsic selectivity bias has direct implications for therapeutic window and hematological toxicity, as PARP2 inhibition is associated with distinct adverse effect profiles [2].
| Evidence Dimension | PARP1 vs PARP2 selectivity profile in cellular target engagement assays |
|---|---|
| Target Compound Data | Phthalazinone scaffold (olaparib): PARP2-favoring |
| Comparator Or Baseline | Benzimidazole carboxamide scaffold (niraparib): PARP1-selective; most other PARPi (senaparib): equipotent for PARP1 and PARP2 |
| Quantified Difference | Qualitative selectivity direction; quantitative fold-selectivity not reported in this study |
| Conditions | Duplexed CeTEAM cellular biosensor assay (PARP1 L713F-GFP and PARP2 L269A-mCherry) in living cells |
Why This Matters
Procurement of phthalazinone-based building blocks enables rational design of PARP2-biased inhibitors with potentially differentiated safety and efficacy profiles.
- [1] Pires MJ, Alam S, Lovric A, et al. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells. J Biol Chem. 2025;301(4):108361. View Source
- [2] Phthalazinone-thiosemicarbazone hybrids: Clinical use of PARP inhibitors is limited by hematological and other toxicities from concurrent PARP-2 inhibition. Bioorg Chem. 2024;153:107924. View Source
